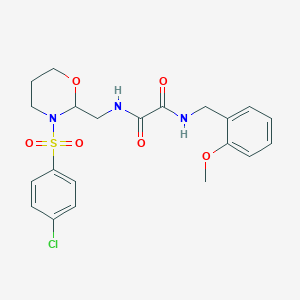![molecular formula C25H42N2S4 B2739500 N,N-Dibutyl({[(dibutylcarbamothioyl)sulfanyl]-(phenyl)methyl}sulfanyl)carbothioamide CAS No. 10225-04-4](/img/structure/B2739500.png)
N,N-Dibutyl({[(dibutylcarbamothioyl)sulfanyl]-(phenyl)methyl}sulfanyl)carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dibutyl({[(dibutylcarbamothioyl)sulfanyl]-(phenyl)methyl}sulfanyl)carbothioamide is a complex organosulfur compound with the molecular formula C25H42N2S4 This compound is known for its unique chemical structure, which includes both carbamothioyl and carbamodithioate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dibutyl({[(dibutylcarbamothioyl)sulfanyl]-(phenyl)methyl}sulfanyl)carbothioamide typically involves the reaction of dibutylamine with carbon disulfide in the presence of a base such as sodium hydroxide. The reaction is carried out at low temperatures (0°C) to ensure the stability of the intermediate products. The general procedure involves the following steps :
- Dibutylamine is treated with an aqueous solution of sodium hydroxide.
- Carbon disulfide is added dropwise to the reaction mixture while maintaining the temperature at 0°C.
- The reaction mixture is stirred until the starting materials are consumed, as monitored by thin-layer chromatography (TLC).
- The solvents are removed under reduced pressure, and the residue is dissolved in methanol.
- The solution is filtered, and the filtrate is concentrated under reduced pressure to obtain the final product.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise temperature control. The final product is purified using techniques such as recrystallization or column chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N,N-Dibutyl({[(dibutylcarbamothioyl)sulfanyl]-(phenyl)methyl}sulfanyl)carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into thiols or other reduced sulfur-containing species.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkyl halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfoxides.
Reduction: Thiols or other reduced sulfur species.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N,N-Dibutyl({[(dibutylcarbamothioyl)sulfanyl]-(phenyl)methyl}sulfanyl)carbothioamide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Industry: It is used in the production of rubber and plastics as a vulcanization accelerator and stabilizer.
Mechanism of Action
The mechanism of action of N,N-Dibutyl({[(dibutylcarbamothioyl)sulfanyl]-(phenyl)methyl}sulfanyl)carbothioamide involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with the active sites of enzymes, leading to their inhibition. For example, it can inhibit carbonic anhydrase by binding to the zinc ion in the enzyme’s active site, thereby preventing the enzyme from catalyzing the hydration of carbon dioxide . Additionally, the compound’s sulfur atoms can interact with thiol groups in proteins, leading to the formation of disulfide bonds and altering the protein’s structure and function .
Comparison with Similar Compounds
N,N-Dibutyl({[(dibutylcarbamothioyl)sulfanyl]-(phenyl)methyl}sulfanyl)carbothioamide is unique due to its combination of carbamothioyl and carbamodithioate functional groups. Similar compounds include:
Sodium diethyldithiocarbamate: This compound has similar sulfur-containing functional groups but lacks the phenyl and dibutyl substituents.
Dimethyldithiocarbamate: Another related compound with simpler alkyl substituents and similar reactivity.
Dipropylcarbamodithioate: Similar in structure but with different alkyl groups, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
IUPAC Name |
[dibutylcarbamothioylsulfanyl(phenyl)methyl] N,N-dibutylcarbamodithioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H42N2S4/c1-5-9-18-26(19-10-6-2)24(28)30-23(22-16-14-13-15-17-22)31-25(29)27(20-11-7-3)21-12-8-4/h13-17,23H,5-12,18-21H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKTYKQJYQZJVTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C(=S)SC(C1=CC=CC=C1)SC(=S)N(CCCC)CCCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H42N2S4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{[3-cyano-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B2739417.png)
![N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B2739421.png)
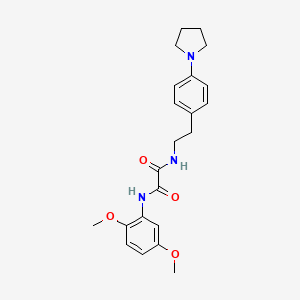

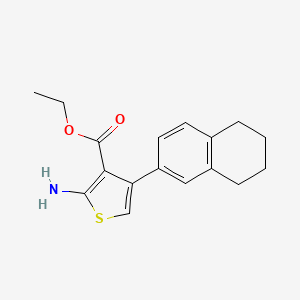

![2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B2739430.png)
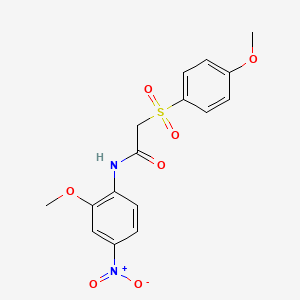
![1,3-DIMETHYL 2-[2-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)HYDRAZIN-1-YLIDENE]PROPANEDIOATE](/img/structure/B2739432.png)
![4-[(5-Bromo-2-hydroxybenzyl)amino]benzamide](/img/structure/B2739434.png)
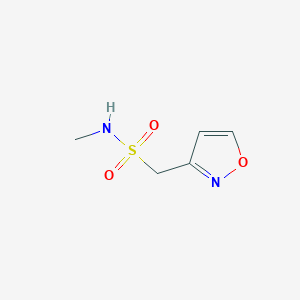
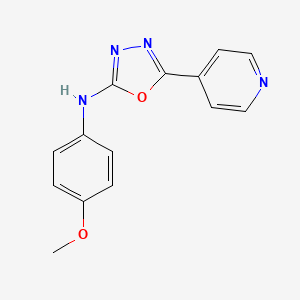
![Methyl 4-methyl-3-[(2-phenylacetyl)amino]-2-thiophenecarboxylate](/img/structure/B2739438.png)
